molecular formula C9H9ClN2 B13038781 6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine

6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B13038781
M. Wt: 180.63 g/mol
InChI Key: BEZBWEJJVDQVSS-UHFFFAOYSA-N
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Description

6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains a pyridine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-methylpyridine with an appropriate amine under high temperature and pressure . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of this compound .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolopyridines, while oxidation can yield pyridine N-oxides .

Mechanism of Action

The mechanism of action of 6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl groups influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

6-chloro-1,3-dimethylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H9ClN2/c1-6-5-12(2)8-3-7(10)4-11-9(6)8/h3-5H,1-2H3

InChI Key

BEZBWEJJVDQVSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1N=CC(=C2)Cl)C

Origin of Product

United States

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